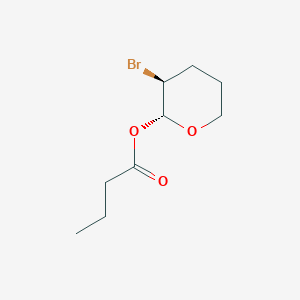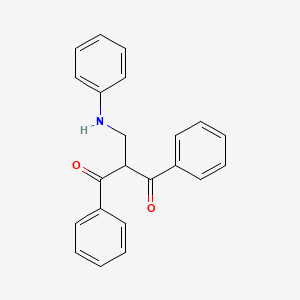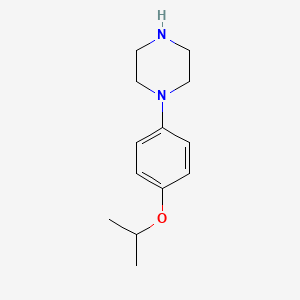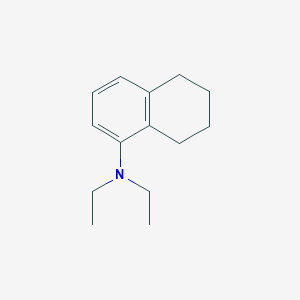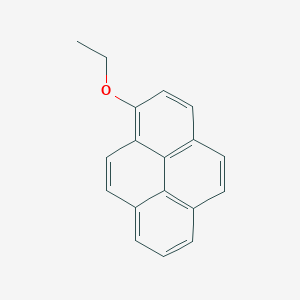![molecular formula C15H16O2 B12555595 Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- CAS No. 151799-19-8](/img/structure/B12555595.png)
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its fused ring structure, which includes a naphthalene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- can be achieved through various methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical synthesis, utilizing advanced photoreactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
Scientific Research Applications
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for developing novel anticancer agents and inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity . The compound’s unique structure allows for the exploration of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation . This inhibition is achieved through the binding of the compound to specific sites on the NF-κB protein, preventing its activation and subsequent translocation to the nucleus.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Dibenzo[b,d]furan derivatives: Known for their significant biological activities, including anticancer and antimicrobial properties.
Naphtho[2,3-b]furan-4,9-dione: This compound is synthesized via palladium-catalyzed reactions and has potential biological relevance.
Uniqueness
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit NF-κB activity and its potential as a scaffold for developing novel therapeutic agents highlight its significance in scientific research and drug development.
Properties
CAS No. |
151799-19-8 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,2,4-trimethyl-3H-benzo[g][1]benzofuran-5-ol |
InChI |
InChI=1S/C15H16O2/c1-9-12-8-15(2,3)17-14(12)11-7-5-4-6-10(11)13(9)16/h4-7,16H,8H2,1-3H3 |
InChI Key |
XJBJQGZQJNMGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1CC(O3)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


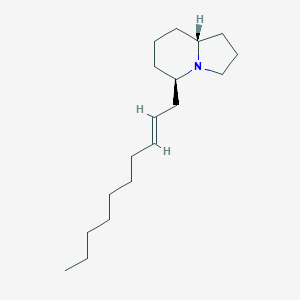
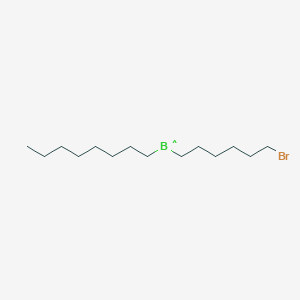
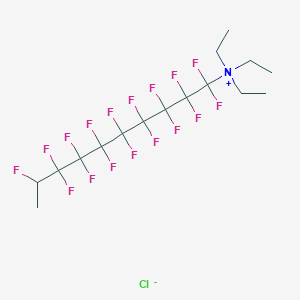
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
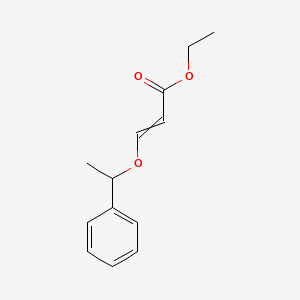
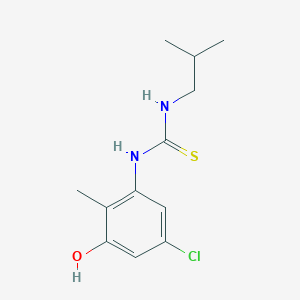
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
